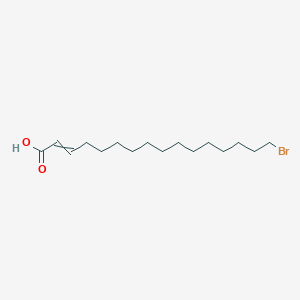![molecular formula C13H17BrN4OS B14313955 2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1h-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol CAS No. 108905-70-0](/img/structure/B14313955.png)
2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1h-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol is a complex organic compound featuring a unique structure with both imidazole and pyrazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrazine intermediates, followed by their coupling under specific conditions. Common reagents include brominating agents, methylating agents, and thiolating agents. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. Purification methods such as recrystallization or chromatography would be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole derivatives are known to be effective.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the pyrazine ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-methyl-4-(methylsulfonyl)benzene
- 4-Bromo-1-methyl-2-(methylsulfonyl)benzene
Uniqueness
Compared to similar compounds, 2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol is unique due to the presence of both imidazole and pyrazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions and applications, making it a versatile compound in research and industry.
Propiedades
Número CAS |
108905-70-0 |
|---|---|
Fórmula molecular |
C13H17BrN4OS |
Peso molecular |
357.27 g/mol |
Nombre IUPAC |
2-(5-bromo-3-methyl-2-methylsulfanylimidazol-4-yl)-1-(5-methylpyrazin-2-yl)propan-2-ol |
InChI |
InChI=1S/C13H17BrN4OS/c1-8-6-16-9(7-15-8)5-13(2,19)10-11(14)17-12(20-4)18(10)3/h6-7,19H,5H2,1-4H3 |
Clave InChI |
JMZYAGIUHJVEMS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=N1)CC(C)(C2=C(N=C(N2C)SC)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis[2,3,4,5,6-pentafluoro-](/img/structure/B14313872.png)

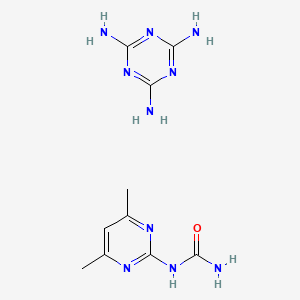

![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane](/img/structure/B14313898.png)
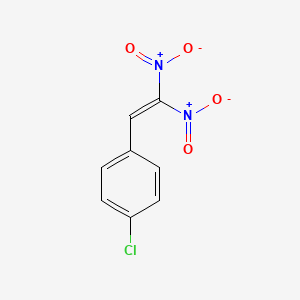
![1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene](/img/structure/B14313910.png)

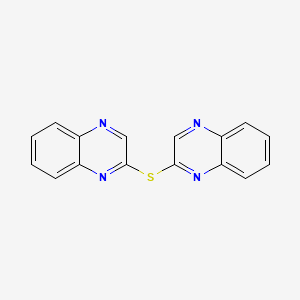
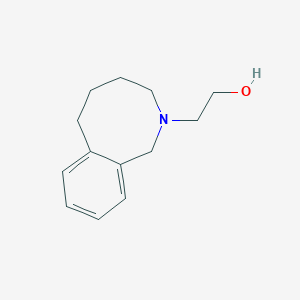
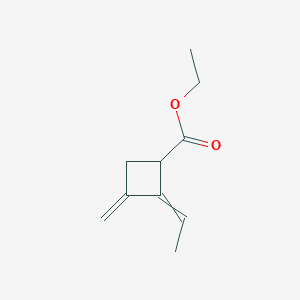
![1-Ethenyl-N,N',N''-tris[3-(trimethoxysilyl)propyl]silanetriamine](/img/structure/B14313924.png)

